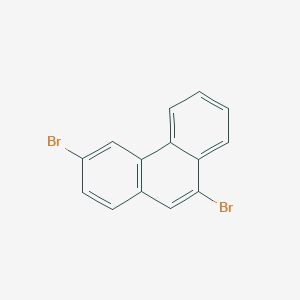

3,9-Dibromophenanthrene

描述

Polycyclic aromatic hydrocarbons (PAHs), a class of organic compounds composed of multiple fused aromatic rings, are of fundamental importance in chemical science. wisdomlib.orgvaia.com Their unique electronic and structural properties make them central to the study of aromaticity, molecular stability, and conjugation. vaia.com The incomplete combustion of organic matter is a primary source of PAHs, which are also found in fossil fuels like coal and petroleum. wikipedia.orgdcceew.gov.au While some PAHs are recognized as environmental pollutants with potential health risks, their versatile structures are also harnessed for beneficial applications in medicine, dyes, plastics, and pesticides. wisdomlib.orgdcceew.gov.aunih.gov

The phenanthrene (B1679779) scaffold, a three-ring aromatic system, is a vital component in the fields of organic and materials chemistry. nih.gov This structural motif is present in a variety of natural products with significant biological activities, including anticancer and anti-HIV properties. nih.gov The unique arrangement of its rings provides a foundation for creating complex molecules with tailored electronic and photophysical properties, making it a valuable building block for functional materials. nih.govacs.org

Within the family of phenanthrene derivatives, brominated phenanthrenes stand out as highly strategic synthetic intermediates. The presence of bromine atoms on the phenanthrene core provides reactive handles for a wide array of chemical transformations, most notably cross-coupling reactions. acgpubs.orgnih.gov This allows for the precise and controlled introduction of various functional groups, enabling the construction of larger, more complex molecular architectures. The positions of the bromine atoms on the phenanthrene ring are crucial, as they dictate the regioselectivity of subsequent reactions and ultimately influence the properties of the final product.

Among the various brominated phenanthrenes, 3,9-dibromophenanthrene has garnered significant attention in the current research landscape. Its specific substitution pattern offers a unique platform for the synthesis of novel organic materials with applications in electronics and optoelectronics. Researchers are actively exploring its use in creating organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). ossila.com The ability to functionalize the 3 and 9 positions allows for the development of materials with precisely controlled electronic properties and molecular geometries.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,9-dibromophenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-10-6-5-9-7-14(16)12-4-2-1-3-11(12)13(9)8-10/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBHODORIADFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70293386 | |

| Record name | 3,9-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61650-89-3 | |

| Record name | NSC89102 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,9-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70293386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Solid State Analysis of 3,9 Dibromophenanthrene

Single-Crystal X-ray Diffraction Studies

Determination of Solid-State Molecular Geometry.acgpubs.orgacgpubs.org

The molecular structure of 3,9-dibromophenanthrene has been established through single-crystal X-ray diffraction analysis. acgpubs.orgacgpubs.org The phenanthrene (B1679779) core of the molecule is largely planar, a characteristic feature of polycyclic aromatic hydrocarbons. However, the bromine atoms attached at the 3 and 9 positions cause slight deviations from this planarity. nih.govresearchgate.net

The solid-state structure of this compound was determined by X-ray diffraction, and the molecular geometries have been compared with theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level. acgpubs.orgacgpubs.org This combined experimental and theoretical approach provides a comprehensive understanding of the molecule's geometric parameters.

Below is a table summarizing key crystallographic data for a related isomer, 3,6-dibromophenanthrene (B169145), which provides insight into the typical packing of such molecules. nih.govresearchgate.net

| Parameter | Value |

| Formula | C₁₄H₈Br₂ |

| Molecular Weight | 336.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.8697 (5) |

| b (Å) | 3.9809 (2) |

| c (Å) | 20.5002 (11) |

| β (°) | 93.813 (2) |

| Volume (ų) | 559.39 (6) |

| Z | 2 |

| Data for 3,6-dibromophenanthrene provides a comparative context for the crystallographic parameters of dibrominated phenanthrenes. nih.govresearchgate.net |

Analysis of Intermolecular Interactions via Hirshfeld Surfaces.acgpubs.orgacgpubs.org

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. acgpubs.orgmdpi.com By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the molecular surface, a detailed picture of the crystal packing environment emerges. acgpubs.orgset-science.com

For this compound, Hirshfeld surface analysis reveals the nature and extent of various intermolecular contacts that stabilize the crystal lattice. acgpubs.orgacgpubs.org The dnorm surface for this compound highlights the regions of significant intermolecular interactions. Red spots on the surface indicate close contacts, which are shorter than the van der Waals radii, while blue regions represent longer contacts, and white areas denote contacts around the van der Waals separation. set-science.com

Two-Dimensional Fingerprint Analysis of Crystal Packing.acgpubs.orgacgpubs.org

Complementing the 3D Hirshfeld surface, two-dimensional fingerprint plots provide a quantitative summary of the intermolecular interactions. acgpubs.orgmdpi.com These plots are generated by plotting di against de for all points on the Hirshfeld surface, with the color intensity representing the relative frequency of each type of contact. set-science.com

Crystal Engineering and Supramolecular Assembly

The arrangement of molecules in a crystal is not random but is governed by a complex interplay of intermolecular forces. The study of these interactions and their role in directing the formation of specific crystal structures is the domain of crystal engineering.

Columnar Stacking Motifs in Dibromophenanthrene Crystals.nih.govresearchgate.net

In the solid state, planar aromatic molecules like phenanthrene derivatives often arrange themselves in columnar stacks. This is a common packing motif driven by favorable π-π stacking interactions between adjacent aromatic rings. In the case of a related isomer, 3,6-dibromophenanthrene, the molecules form face-to-face slipped π-stacks along the b-axis. nih.govresearchgate.net This type of columnar stacking is a key feature of the crystal engineering of many polycyclic aromatic hydrocarbons.

Halogen Bonding Interactions, e.g., C-Br···Br-C

In the solid state, the crystal structure of this compound is stabilized by intermolecular C-Br···Br-C interactions. acgpubs.orgacgpubs.org These interactions are categorized as Type I halogen bonds, which are characterized by nearly equal θ1 (C–Br···Br) and θ2 (Br···Br–C) angles. acgpubs.orgacgpubs.org This specific geometric arrangement distinguishes them from Type II interactions, where the angles differ significantly.

The presence and nature of these halogen bonds have been investigated using X-ray diffraction and Hirshfeld surface analysis. acgpubs.orgacgpubs.org Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For this compound, this analysis confirms that the C-Br···Br-C contacts are a key stabilizing feature of the crystal packing. acgpubs.orgacgpubs.org

While specific distances and angles for the C-Br···Br-C interactions in this compound are detailed in specialized crystallographic studies, it is instructive to compare them with related dibrominated phenanthrene isomers. For instance, 4,5-dibromophenanthrene exhibits a Br···Br contact of 3.2777 (13) Å, and 1,8-dibromophenanthrene (B1611388) has a Br···Br contact of 3.5 Å. iucr.org These values provide context for the typical range of such halogen bonding distances.

| Interaction Type | Description | Significance |

|---|---|---|

| C-Br···Br-C | Type I halogen bond with nearly equal θ1 and θ2 angles. acgpubs.orgacgpubs.org | Key stabilizing force in the solid-state crystal structure. acgpubs.orgacgpubs.org |

Comparative Analysis of Experimental and Theoretically Optimized Geometries

A comprehensive understanding of the molecular structure of this compound is achieved by comparing the experimental data from X-ray diffraction with theoretically optimized geometries. acgpubs.orgacgpubs.org Density Functional Theory (DFT) calculations, specifically using the B3LYP method with a 6-311G(d,p) basis set, have been employed to model the molecule in the gaseous phase. acgpubs.orgacgpubs.orgtrdizin.gov.tr

The comparison reveals a good agreement between the theoretical and experimental geometric parameters, including bond lengths and angles. acgpubs.orgacgpubs.org However, some discrepancies are observed, which are anticipated. acgpubs.org These differences primarily arise because the theoretical calculations are performed on an isolated single molecule, neglecting the intermolecular interactions present in the solid state, such as the C-Br···Br-C halogen bonds and π–π stacking interactions. acgpubs.orgresearchgate.net

In the crystal structure of 3,6-dibromophenanthrene, a related isomer, molecules are noted to form face-to-face slipped π–π stacking interactions with an interplanar distance of 3.544 (3) Å. researchgate.net The phenanthrene ring itself is nearly planar, though the bromine atoms show slight displacement from this plane. researchgate.net Such solid-state packing effects are not accounted for in the gas-phase theoretical model, leading to the observed variations.

| Parameter | Experimental (X-ray Diffraction) | Theoretical (DFT/B3LYP/6-311G(d,p)) | Reason for Differences |

|---|---|---|---|

| Molecular Geometry | Reflects the molecule's conformation in the solid state, influenced by crystal packing forces. | Represents the geometry of an isolated molecule in the gaseous phase. acgpubs.org | Intermolecular interactions (e.g., halogen bonding, π–π stacking) in the crystal are absent in the theoretical model. acgpubs.orgresearchgate.net |

| Bond Lengths & Angles | Good overall agreement with theoretical values. acgpubs.orgacgpubs.org | Provides a baseline for an unperturbed molecule. | Minor deviations are attributed to the solid-state environment. acgpubs.org |

Advanced Spectroscopic Characterization and Photophysical Properties of 3,9 Dibromophenanthrene

Vibrational Spectroscopy (FTIR)

Vibrational spectroscopy, specifically Fourier-transform infrared (FTIR) spectroscopy, provides a molecular fingerprint of 3,9-dibromophenanthrene by probing its fundamental vibrational modes.

A comparative analysis of theoretical and experimental vibrational frequencies is crucial for a comprehensive understanding of the molecule's vibrational behavior. Theoretical calculations, often employing Density Functional Theory (DFT) with methods like B3LYP/6-311G(d,p), are performed on an isolated, gaseous-phase molecule. acgpubs.org Conversely, experimental FTIR spectra are typically recorded from a solid-phase sample. acgpubs.org This difference in the physical state can lead to slight discrepancies between the calculated and observed frequencies. acgpubs.org Nevertheless, a strong correlation between the theoretical and experimental data validates the accuracy of both the experimental measurements and the computational model used. acgpubs.org

The FTIR spectrum of this compound exhibits several characteristic absorption bands that are instrumental in its identification. acgpubs.org Key assignments include symmetric and asymmetric C–H stretching vibrations, C-C stretching, C–H aromatic bending, and the distinctive Br-C stretching vibration. acgpubs.org

Below is a table summarizing some of the characteristic experimental and theoretical infrared absorption bands for this compound. acgpubs.org

| Assignment | Experimental (cm⁻¹) | Theoretical (cm⁻¹) |

| C–H (symmetric) stretching | 3100 | 3102 |

| C–H (asymmetric) stretching | 3100 | 3092 |

| C-C stretching | 1580 | 1540-1567 |

| C–H (aromatic) bending | 1100-1500 | 1244-1462 |

| Br–C stretching | 910 | 890 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise molecular structure of this compound by providing detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃), provides distinct signals for each unique proton. acgpubs.org The chemical shifts (δ), reported in parts per million (ppm), and the splitting patterns (multiplicities) of these signals are indicative of the electronic environment and the proximity of neighboring protons.

The experimental ¹H NMR spectral data for this compound is presented in the table below. acgpubs.org

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |

| 8.78 | s | 1H |

| 8.61-8.58 | m | 1H |

| 8.39-8.37 | m | 1H |

| 8.06 | s | 1H |

| 7.76-7.66 | m | 4H |

s = singlet, m = multiplet

Complementing the proton NMR data, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. acgpubs.org The chemical shifts in the ¹³C NMR spectrum of this compound are crucial for confirming the carbon skeleton of the molecule.

The observed ¹³C NMR chemical shifts for this compound are listed in the following table. acgpubs.org

| Chemical Shift (δ, ppm) |

| 131.2 |

| 130.7 |

| 130.6 |

| 130.4 |

| 130.1 |

| 129.9 |

| 129.2 |

| 128.19 |

| 128.17 |

| 127.8 |

| 125.7 |

| 122.9 |

| 122.2 |

| 121.3 |

The synthesis of this compound, often achieved through the bromination of 9-bromophenanthrene (B47481), can lead to the formation of a mixture of dibromophenanthrene isomers. acgpubs.orgacgpubs.org ¹H NMR spectroscopy is a vital analytical tool for determining the composition of this crude reaction mixture. acgpubs.org By analyzing the ¹H NMR spectrum of the crude product, the ratios of different isomers, such as 1,9-dibromophenanthrene and 9,10-dibromophenanthrene, alongside the desired this compound, can be established. acgpubs.orgacgpubs.org This is accomplished by comparing the integration of unique signals corresponding to each isomer in the spectrum. acgpubs.org Following the reaction, this compound can be isolated and purified from the isomeric mixture through crystallization. acgpubs.orgacgpubs.org

Electronic Absorption Spectroscopy (UV-Vis)

The electronic absorption properties of this compound and its derivatives are characterized by strong absorption in the ultraviolet region of the electromagnetic spectrum. These absorptions are primarily attributed to electronic transitions within the aromatic phenanthrene (B1679779) core.

Analysis of UV Absorption Maxima and Band Shapes

The UV-Vis absorption spectrum of phenanthrene-based compounds, including this compound derivatives, typically displays multiple absorption bands in the 250–450 nm range. academie-sciences.fr For a series of functionalized phenanthrene derivatives, the primary absorption maxima (λmax) are observed in the range of 281–285 nm. researchgate.net The shape of these absorption bands shows little variation even when measured in different solvents. researchgate.net

Here is a table summarizing the UV-Vis absorption data for related phenanthrene derivatives:

| Compound Class | Solvent | Absorption Maxima (λmax, nm) | Reference |

| Functionalized Phenanthrenes | Various | 281–285 | researchgate.net |

| Cyanophenanthrenes | Chloroform | 250–450 | academie-sciences.fr |

| DDPPPA (film) | - | 244 | rsc.org |

| DDPBA (film) | - | 240 | rsc.org |

π-π* Electronic Transitions in the Phenanthrene Core

The absorption bands observed in the UV-Vis spectra of this compound and its derivatives are predominantly assigned to π-π* electronic transitions. academie-sciences.frlibretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the phenanthrene core. libretexts.org These transitions are typically characterized by high molar absorptivity. libretexts.org

In some derivatives, particularly those with heteroatoms or specific functional groups, n-π* transitions can also be observed. academie-sciences.fr The π-π* transitions are sensitive to the extent of π-conjugation in the molecule. For example, in some phenanthroimidazole derivatives, a shoulder peak at a longer wavelength (around 334 nm) is attributed to an intramolecular charge transfer (ICT) from an electron-donating group to the electron-withdrawing imidazole (B134444) unit, which is a characteristic feature of π-π* transitions in donor-acceptor systems. rsc.org The energy of these transitions can be influenced by the solvent polarity, although in some cases, the absorption spectra show no significant shift with changing solvent polarity, indicating a ground state that is not significantly polarized. rsc.org

Emission Spectroscopy and Luminescence Characteristics

The luminescence properties of this compound derivatives have been extensively studied, revealing their potential as fluorophores in various applications, including organic light-emitting diodes (OLEDs).

Fluorescence Emission Spectra and Quantum Yields

Derivatives of this compound often exhibit fluorescence in the blue to green region of the visible spectrum. The emission wavelength and quantum yield are highly dependent on the molecular structure and the substituents on the phenanthrene core. For a series of aromatically substituted phenanthro[9,10-d]imidazole fluorophores, quantum yields ranging from 0.07 to 0.21 have been reported. researchgate.net

In a study of phenanthroimidazole-based emitters, a derivative, DPXZ-BPPZ, which was synthesized from a 3,6-dibromophenanthrene-9,10-dione (B38615) precursor, exhibited an exceptionally high photoluminescence quantum yield of 97.1 ± 1.1% under oxygen-free conditions. nih.gov This high efficiency is attributed to the suppression of internal conversion processes due to the molecule's rigid structure. nih.gov

The following table presents fluorescence data for some phenanthrene derivatives:

| Compound Type | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Reference |

| Functionalized Phenanthrenes | Blue or red-shifted emission | 0.07 to 0.21 | researchgate.net |

| DDPPPA (solution/film) | 480/456 | Not specified | rsc.org |

| DDPBA (solution/film) | 469/448 | Not specified | rsc.org |

| DPXZ-BPPZ | 612 (in OLED) | 0.971 ± 0.011 | nih.gov |

Fluorescence Lifetimes and Stokes Shift Analysis

Fluorescence lifetime is a critical parameter for understanding the excited-state dynamics of a fluorophore. For phenanthroimidazole derivatives, fluorescence lifetimes are typically measured using time-correlated single-photon counting (TCSPC). nih.govrsc.org

The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important characteristic. A large Stokes shift is often indicative of a significant change in geometry or electronic distribution between the ground and excited states. In many donor-acceptor type phenanthrene derivatives, a large Stokes shift is observed, which can be attributed to intramolecular charge transfer (ICT) in the excited state. rsc.orgnih.gov For instance, the DPXZ-BPPZ molecule shows a significant Stokes shift, which is a hallmark of strong ICT character. nih.gov

Solvatochromic Effects on Photoluminescence

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This effect is particularly pronounced for molecules that have a large change in dipole moment upon excitation. Many derivatives of this compound, especially those with donor-acceptor architectures, exhibit significant positive solvatochromism, meaning their emission spectra show a red-shift (bathochromic shift) as the polarity of the solvent increases. rsc.orgmdpi.comrsc.org

This red shift in emission with increasing solvent polarity, while the absorption spectrum remains largely unaffected, indicates a more polarized excited state compared to the ground state. rsc.org For example, in a series of phenanthroimidazole derivatives, a remarkable bathochromic shift from 516 nm in non-polar petroleum ether to 617 nm in polar tetrahydrofuran (B95107) was observed for one compound. mdpi.com Similarly, other derivatives showed red shifts of up to 65 nm with increasing solvent polarity, confirming the strong charge transfer characteristics of their excited states. rsc.org This behavior is often analyzed using a Lippert-Mataga plot, which correlates the Stokes shift with the solvent polarity function. rsc.orgrsc.org

Time-Resolved and Transient Absorption Spectroscopy

Time-resolved and transient absorption spectroscopy are powerful techniques used to investigate the fleeting existence of electronically excited states in molecules. These methods provide critical insights into the dynamic processes that occur after a molecule absorbs light, such as internal conversion, intersystem crossing, and the formation of transient species like triplet states. By employing pump-probe techniques, where an initial laser pulse (pump) excites the sample and a subsequent, time-delayed pulse (probe) measures the resulting changes in absorption, the evolution of excited states can be tracked on timescales ranging from femtoseconds to milliseconds.

Femtosecond Transient Absorption Studies of Excited State Dynamics

Femtosecond transient absorption (fs-TA) spectroscopy is instrumental in observing the earliest events following photoexcitation, typically occurring on the picosecond (ps) timescale. For phenanthrene derivatives, fs-TA studies reveal complex and rapid excited-state dynamics.

Upon photoexcitation, many phenanthrene-based molecules exhibit the formation of an initial, localized excited state which can rapidly evolve. For instance, studies on 9-(4-(N,N-Dimethylamino)phenyl)phenanthrene in acetonitrile (B52724) using picosecond transient absorption have shown a swift decay (within a few picoseconds) from a less polar, delocalized excited state to a more stable, polar intramolecular charge-transfer (ICT) state. acs.org This process is often solvent-dependent, highlighting the role of the molecular environment in dictating the fate of the excited state.

In the context of phenanthrenequinone (B147406) (PQ), a derivative of phenanthrene, fs-TA reveals that upon excitation with 400 nm light, a transient spectrum attributed to the triplet state emerges in approximately 9 picoseconds. rsc.orgrsc.org This indicates a very rapid and efficient intersystem crossing (ISC) from the initially formed singlet excited state to the triplet manifold. The dynamics of this process are crucial for applications that rely on the triplet state, such as photoclick chemistry. rsc.org

The excited-state dynamics can be summarized by tracking the lifetimes of different states. Global analysis of fs-TA data often uses a model of sequentially interconverting evolution-associated difference spectra (EADS) to describe the process. nih.gov For example, a system might evolve from the initial excited state (EADS1) to subsequent states (EADS2, EADS3, etc.), each with a characteristic lifetime.

Table 1: Selected Femtosecond Transient Absorption Data for Phenanthrene Derivatives

| Compound/System | Excitation Wavelength (nm) | Observed Process | Characteristic Timescale | Solvent | Reference |

| 9-(p-N,N-dimethylanilino)phenanthrene | Picosecond Pulse | Decay of delocalized excited state to ICT state | < a few ps | Acetonitrile | acs.org |

| Phenanthrenequinone (PQ) | 400 | Rise of Triplet State Absorption | ~9 ps | MeCN | rsc.orgrsc.org |

| DH2 (Helicene Derivative) | 400 | Decay and Generation of Transient Species | Monitored at 452 nm and 620 nm | Dichloromethane (B109758) | researchgate.net |

This table presents a selection of findings from studies on phenanthrene derivatives to illustrate typical excited-state dynamics observed with femtosecond transient absorption spectroscopy.

Nanosecond Transient Absorption for Triplet State Characterization

Nanosecond transient absorption (ns-TA) spectroscopy is a key method for characterizing longer-lived transient species, particularly triplet states, which can persist from nanoseconds to milliseconds. nih.govcsic.es This technique is ideal for determining triplet state lifetimes and identifying the factors that influence their decay.

For phenanthrenequinone (PQ), ns-TA studies have been crucial in understanding its photochemistry. Research has shown that the triplet state of PQ decays on a microsecond timescale. rsc.org However, the lifetime of this triplet state is highly sensitive to the molecular environment. For example, the addition of a co-solvent like dimethyl sulfoxide (B87167) (DMSO) can dramatically shorten the triplet lifetime. In one study, the addition of just 0.05% (v/v) DMSO to a solution of PQ in acetonitrile caused a 20-fold decrease in the triplet state lifetime, from 3.8 microseconds to 126 nanoseconds. rsc.org This quenching effect has significant implications for the efficiency of photochemical reactions involving the PQ triplet state.

The transient absorption spectrum of the triplet state provides a unique fingerprint. For many polycyclic aromatic hydrocarbons, the triplet-triplet absorption appears as a strong, broad band. For example, the triplet state of dibromoanthracene in acetonitrile exhibits a powerful absorption signal centered around 425 nm. researchgate.net In dinaphthyl compounds, ns-TA has been used to identify both localized and delocalized triplet states, with distinct absorption bands appearing at different wavelengths and evolving over tens to hundreds of nanoseconds. csic.es

Table 2: Nanosecond Transient Absorption Data for Triplet State Characterization

| Compound/System | Observation | Triplet Lifetime (τ) | Conditions | Reference |

| Phenanthrenequinone (PQ) | Triplet State Decay | 3.8 µs | MeCN | rsc.org |

| Phenanthrenequinone (PQ) | Triplet State Decay | 126 ns | MeCN with 0.05% DMSO | rsc.org |

| TQ1:PC71BM Blend | Triplet Formation & Decay | ns to µs timescale | Thin Film | |

| Dibromoanthracene | Triplet State Absorption | - | Acetonitrile | researchgate.net |

This table highlights key findings from nanosecond transient absorption studies, demonstrating the characterization of triplet states in phenanthrene derivatives and related compounds.

Investigation of Electronic State Switching Phenomena

The reactivity and photophysical properties of a molecule are intrinsically linked to the character of its excited states. In some systems, a phenomenon known as "electronic state switching" can occur, where the electronic nature of the lowest-lying excited state is altered, thereby modifying its behavior. rsc.org

This concept is particularly relevant in the study of phenanthrenequinones (PQs). The triplet state of PQ, which is essential for its use in photoclick reactions, is not a single, static entity. Instead, it is understood to be an equilibrium between two different types of triplet states: one with 3nπ* character and another with 3ππ* character. rsc.org The 3nπ* state arises from the promotion of a non-bonding electron (from the oxygen atoms) to an antibonding π* orbital, while the 3ππ* state involves the promotion of an electron from a bonding π orbital to an antibonding π* orbital.

The balance between these two triplet states is delicate and can be influenced by substitution on the phenanthrene scaffold. Strategic chemical modifications, such as the introduction of thiophene (B33073) groups at the 3-position of the PQ core, can modulate the energy levels of the 3nπ* and 3ππ* states. rsc.org This can lead to a "switching" of the lowest excited triplet state from a less reactive 3nπ* nature to a more reactive 3ππ* nature. This engineered state switching has been shown to significantly increase the population of the reactive triplet state, leading to a dramatic enhancement in the efficiency of photochemical reactions. rsc.org

Transient absorption spectroscopy is a critical tool for observing the consequences of this state switching. The different electronic characters of the 3nπ* and 3ππ* states result in distinct transient absorption signatures, allowing researchers to probe the nature of the populated triplet state and understand how it is influenced by molecular design. rsc.org

Computational Chemistry and Theoretical Investigations of 3,9 Dibromophenanthrene

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for modeling the properties of 3,9-dibromophenanthrene with a high degree of accuracy. acgpubs.org

Optimization of Molecular Geometries and Electronic Structures

Researchers have successfully optimized the molecular geometry of this compound using DFT methods, specifically the B3LYP functional combined with the 6-311G(d,p) basis set. acgpubs.orgacgpubs.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which have shown good agreement with experimental data obtained from X-ray diffraction techniques. acgpubs.org The optimized structure confirms the planar nature of the phenanthrene (B1679779) core, with the bromine atoms substituted at the 3 and 9 positions. acgpubs.org

The electronic structure of this compound has also been extensively studied using DFT. These calculations are crucial for understanding the distribution of electrons within the molecule and for predicting its chemical behavior. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters derived from these studies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests higher reactivity and lower stability. nih.gov

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

Theoretical calculations have been instrumental in predicting and interpreting the spectroscopic properties of this compound. DFT calculations have been used to simulate its infrared (IR) and nuclear magnetic resonance (NMR) spectra. acgpubs.org The calculated vibrational frequencies from IR spectra and the chemical shifts from ¹H and ¹³C NMR spectra have been compared with experimental data, showing a strong correlation. acgpubs.org This synergy between theoretical predictions and experimental results allows for a more confident assignment of spectral features to specific molecular vibrations and atomic nuclei. acgpubs.org

Electronic Structure and Reactivity Descriptors

To further elucidate the chemical nature of this compound, various electronic structure and reactivity descriptors have been calculated and analyzed.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map of this compound reveals regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms, and regions of positive potential, usually found around atomic nuclei. acgpubs.org The red-colored regions on the MEP map indicate areas of high electron density and are susceptible to electrophilic attack, while the blue-colored regions represent electron-deficient areas that are prone to nucleophilic attack. researchgate.net For this compound, the negative potential is concentrated around the bromine atoms, highlighting their role in the molecule's reactivity. acgpubs.org

Fukui Function (FF) Analysis for Nucleophilic and Electrophilic Sites

Fukui function (FF) analysis is a more quantitative method for identifying the most reactive sites within a molecule for both nucleophilic and electrophilic attacks. scm.com The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes. scm.comscispace.com There are two main types of Fukui functions: f+(r) for nucleophilic attack (addition of an electron) and f-(r) for electrophilic attack (removal of an electron). scm.com By calculating the condensed Fukui functions for each atom in this compound, researchers can pinpoint the specific atoms that are most likely to participate in chemical reactions. acgpubs.org This analysis has revealed the nucleophilic and electrophilic nature of different parts of the molecule. acgpubs.org

Analysis of Chemical Activity Parameters

A range of global reactivity descriptors derived from DFT calculations provide further insights into the chemical activity of this compound. acgpubs.org These parameters include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of an atom to attract electrons.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

The values of these parameters for this compound have been calculated and are presented in the table below. acgpubs.org

Table 1: Calculated Chemical Activity Parameters for this compound

| Parameter | Value (eV) |

| HOMO | -6.591 |

| LUMO | -1.531 |

| Ionization Potential (I) | 6.591 |

| Electron Affinity (A) | 1.531 |

| Energy Gap (ΔE) | 5.060 |

| Electronegativity (χ) | 4.061 |

| Chemical Hardness (η) | 2.530 |

| Chemical Softness (S) | 0.197 |

| Electrophilicity Index (ω) | 3.262 |

This table presents theoretical values calculated using DFT (B3LYP/6-311G(d,p)) methods. acgpubs.org

Frontier Molecular Orbital (FMO) Analysis

Theoretical studies employing Density Functional Theory (DFT) have been crucial in understanding the electronic properties of this compound. The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides significant insights into the molecule's reactivity and stability. acgpubs.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key parameter in determining the molecule's chemical reactivity, kinetic stability, and electrical transport properties. acgpubs.orgijarset.com A larger energy gap is associated with higher stability and lower reactivity. acgpubs.orgresearchgate.net

For this compound, DFT calculations at the B3LYP/6-311G(d,p) level have determined the HOMO-LUMO energy gap to be 6.64 eV. acgpubs.org This large energy gap suggests that the molecule possesses high kinetic stability and lower chemical reactivity. acgpubs.org

From the HOMO and LUMO energies, other quantum chemical descriptors such as chemical hardness (η) and softness (S) can be calculated. acgpubs.orgijarset.com Chemical hardness is a measure of the molecule's resistance to change in its electron distribution. It is calculated as half of the HOMO-LUMO energy gap. ijarset.comresearchgate.net A higher value of hardness indicates greater stability and lower reactivity. acgpubs.org For this compound, the calculated chemical hardness is 3.32 eV, which is considered high and further supports its classification as a "hard" molecule. acgpubs.org Conversely, softness is the reciprocal of hardness, and a lower softness value, such as the 0.150 eV⁻¹ calculated for this compound, also points towards lower chemical reactivity. acgpubs.org

| Parameter | Value | Reference |

|---|---|---|

| HOMO Energy | -6.92 eV | acgpubs.org |

| LUMO Energy | -0.28 eV | acgpubs.org |

| HOMO-LUMO Energy Gap (ΔE) | 6.64 eV | acgpubs.org |

| Chemical Hardness (η) | 3.32 eV | acgpubs.org |

| Chemical Softness (S) | 0.150 eV⁻¹ | acgpubs.org |

| Ionization Potential (I) | 6.92 eV | acgpubs.org |

| Electron Affinity (A) | 0.28 eV | acgpubs.org |

| Electronegativity (χ) | 3.6 eV | acgpubs.org |

The large HOMO-LUMO energy gap (6.64 eV) and high chemical hardness (3.32 eV) of this compound are strong indicators of its significant molecular stability and low chemical reactivity. acgpubs.org Molecules with large energy gaps require more energy to excite an electron from the HOMO to the LUMO, making them less prone to chemical reactions. researchgate.net The low calculated softness value (0.150 eV⁻¹) further corroborates this, suggesting a lower tendency to undergo chemical transformations. acgpubs.org This inherent stability is a key characteristic of the this compound molecule. acgpubs.org

The frontier orbital gap is instrumental in determining the potential for intramolecular charge transfer (ICT). acgpubs.org A smaller energy gap generally facilitates the movement of electrons from the HOMO (donor orbital) to the LUMO (acceptor orbital), leading to more pronounced ICT characteristics. acgpubs.orgrsc.org In the case of this compound, the substantial HOMO-LUMO energy gap of 6.64 eV indicates that a significant amount of energy is required for this electronic transition. acgpubs.org Consequently, the intramolecular charge transfer within the molecule is considered to be low. acgpubs.org The distribution of the HOMO and LUMO orbitals, as calculated by DFT, visually confirms this, showing a degree of separation that is consistent with the large energy gap. acgpubs.org

Advanced Quantum Mechanical Calculations

While specific excited-state dynamics modeling for this compound is not extensively detailed in the provided search results, related studies on similar phenanthrene derivatives highlight the importance of such calculations. For instance, in donor-acceptor systems based on phenanthrene, the dynamics of the excited state, including intramolecular charge transfer and intersystem crossing, are crucial for properties like thermally activated delayed fluorescence (TADF). rsc.orgresearchgate.netnih.gov Modeling these dynamics often involves computational methods that go beyond standard DFT, such as time-dependent DFT (TD-DFT), to investigate the transitions between different electronic states (e.g., singlet and triplet states). researchgate.netmdpi.com These models help in understanding the mechanisms behind photophysical phenomena and can guide the design of new materials with specific optical properties. mun.ca

Theoretical calculations are a powerful tool for predicting the photophysical properties of molecules like this compound. researchgate.net Quantum chemical calculations, particularly TD-DFT, are employed to predict absorption and emission spectra. mdpi.com For example, in studies of other phenanthrene derivatives, TD-DFT has been used to calculate the maximum absorption wavelengths (λmax) in different solvents. mdpi.com

The theoretical approach allows for the investigation of how structural modifications, such as the introduction of different substituent groups, can influence the photophysical properties. For instance, the introduction of electron-donating or electron-withdrawing groups can shift the emission spectra through intramolecular charge transfer. While specific theoretical predictions for the photophysical properties of unsubstituted this compound are not detailed in the provided results, the methodologies are well-established. These calculations are essential for understanding the electronic transitions that give rise to the observed absorption and fluorescence characteristics and for designing novel phenanthrene-based materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs). researchgate.net

Topological Analysis of Electron Density Distribution (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound method for analyzing the electron density distribution in a molecule, revealing the nature of chemical bonds and intermolecular interactions. While direct QTAIM analysis data for this compound is not extensively detailed in readily available literature, the principles of this analysis can be understood in the context of related computational studies on this molecule.

Theoretical studies on this compound have utilized DFT calculations, often with the B3LYP functional and a 6-311G(d,p) basis set, to model its electronic structure. acgpubs.orgacgpubs.org Such calculations form the foundation for a QTAIM analysis. This analysis partitions the electron density of the molecule into atomic basins, allowing for the precise calculation of atomic charges and the characterization of bond paths.

A critical aspect of understanding the crystal structure and interactions of this compound involves the analysis of intermolecular forces. Hirshfeld surface analysis, a technique closely related to the concepts of QTAIM, has been employed to investigate these interactions. acgpubs.orgacgpubs.org This method maps the regions of space where molecules are in close contact, highlighting the nature and extent of intermolecular interactions. For this compound, this analysis would reveal the significance of halogen bonding and other non-covalent interactions involving the bromine atoms.

Furthermore, the study of the molecular electrostatic potential (MEP) and Fukui function analysis provides insights into the reactive sites of the molecule. acgpubs.org The MEP visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The Fukui function, a concept derived from DFT, quantifies the sensitivity of the electron density to a change in the number of electrons, thereby identifying the most probable sites for nucleophilic and electrophilic attack.

A representative QTAIM analysis for a C-Br bond in this compound would likely reveal the following types of data, which are crucial for understanding the nature of the halogen substitution on the phenanthrene backbone.

Table 1: Representative QTAIM Parameters for a C-Br Bond in this compound

| Parameter | Description | Representative Value |

| Electron Density (ρ) at Bond Critical Point (BCP) | Indicates the shared electron density along the bond path. | 0.1 - 0.2 a.u. |

| Laplacian of Electron Density (∇²ρ) at BCP | A positive value is indicative of a closed-shell interaction (ionic or van der Waals), while a negative value suggests a shared-shell (covalent) interaction. | > 0 |

| Ellipticity (ε) | Measures the anisotropy of the electron density at the BCP, indicating the deviation from cylindrical symmetry. | Small positive value |

Note: The values in this table are representative and intended for illustrative purposes, as the specific data from the primary literature is not available.

Nonlinear Optical (NLO) Property Predictions

The investigation of nonlinear optical (NLO) properties in organic molecules is a burgeoning field of research, driven by the potential applications of these materials in optoelectronics and photonics. Theoretical calculations play a pivotal role in the prediction and understanding of the NLO response of molecules like this compound.

Computational studies, typically employing DFT methods, can predict key NLO parameters such as the electric dipole moment (μ), the linear polarizability (α), the anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). researchgate.netacgpubs.org These parameters quantify the molecule's response to an external electric field. A large first-order hyperpolarizability is a key indicator of a significant NLO response.

For this compound, DFT calculations would be used to optimize the molecular geometry and then compute the NLO properties. The results of these calculations are often compared to a standard reference compound, such as urea, to gauge the relative NLO activity. researchgate.netacgpubs.org The presence of the bromine atoms, which are highly polarizable, and the extended π-conjugated system of the phenanthrene core are expected to contribute significantly to the NLO properties of this compound.

The theoretical prediction of NLO properties provides a valuable screening tool for identifying promising candidate molecules for NLO applications, guiding synthetic efforts toward materials with enhanced performance.

Table 2: Predicted Nonlinear Optical Properties of this compound (Representative Data)

| Parameter | Description | Representative Calculated Value |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | 0 - 2 Debye |

| Mean Polarizability (α) | The average polarizability of the molecule in response to an electric field. | 150 - 250 a.u. |

| Anisotropy of Polarizability (Δα) | The difference in polarizability along different molecular axes. | 200 - 400 a.u. |

| First-Order Hyperpolarizability (β) | The primary measure of the second-order NLO response. | 1 x 10⁻³⁰ - 5 x 10⁻³⁰ esu |

Note: The values in this table are representative and intended for illustrative purposes, as the specific data from the primary literature is not available. The actual values would be dependent on the specific computational method and basis set used.

Chemical Reactivity and Derivatization Strategies of 3,9 Dibromophenanthrene

Cross-Coupling Reactions at Bromine Centers

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. eie.grresearchgate.net For 3,9-dibromophenanthrene, these reactions provide a direct pathway to introduce a wide array of functional groups onto the phenanthrene (B1679779) scaffold.

Suzuki-Miyaura Coupling for Arylation and Thiophene (B33073) Substitution

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a widely utilized method for forming carbon-carbon bonds. chemie-brunschwig.chorganic-chemistry.orgmdpi.com This reaction is particularly effective for the arylation of this compound. frontiersin.orgua.es

In a typical Suzuki-Miyaura reaction, this compound can be coupled with various arylboronic acids in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com This allows for the synthesis of 3,9-diarylphenanthrene derivatives. The reaction is also applicable for introducing heterocyclic moieties. For instance, coupling with thiophene boronic acid leads to the formation of thiophene-substituted phenanthrenes. rsc.org This is a synthetically straightforward method that tolerates a broad range of substrates. rsc.org The introduction of thiophene substituents, in particular, has been shown to enhance the photoreaction quantum yield in certain applications. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Phenanthrene Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| 3-bromophenanthrene-9,10-dione (B181802) | Thiophene boronic acid | Pd(PPh₃)₄ | 3-thiophenyl-phenanthrene-9,10-dione (PQ-3TP) | 55 | rsc.org |

| 3,6-dibromophenanthrene-9,10-dione (B38615) | Thiophene boronic acid | Pd(PPh₃)₄ | 3,6-dithiophenyl-phenanthrene-9,10-dione (PQ-3DiTP) | 39 | rsc.org |

| This compound | Arylboronic acid | Not specified | 3,9-diarylphenanthrene | Not specified | frontiersin.orgua.es |

This table presents data on Suzuki-Miyaura coupling reactions involving brominated phenanthrene derivatives to illustrate the utility of this reaction for creating C-C bonds.

Palladium-Catalyzed Functionalization

Beyond the Suzuki-Miyaura coupling, palladium catalysts are instrumental in a variety of other functionalization reactions of this compound. rsc.orgsioc-journal.cn These palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. eie.grmdpi.com The versatility of palladium catalysis allows for the introduction of diverse functionalities, significantly expanding the chemical space accessible from this starting material. rsc.orgsnnu.edu.cn

Other notable palladium-catalyzed reactions applicable to aryl bromides like this compound include the Heck reaction (coupling with alkenes), Sonogashira reaction (coupling with terminal alkynes), and Buchwald-Hartwig amination (formation of C-N bonds). eie.grumb.edu These reactions provide pathways to introduce vinyl, alkynyl, and amino groups, respectively, onto the phenanthrene core. The choice of ligands for the palladium catalyst is crucial for achieving high efficiency and selectivity in these transformations. snnu.edu.cn

Other Transition Metal-Catalyzed Coupling Reactions

While palladium is the most common catalyst, other transition metals like nickel and copper also play a significant role in cross-coupling reactions. eie.grumb.edu Nickel-catalyzed couplings, such as the Kumada coupling which utilizes Grignard reagents, offer an alternative for C-C bond formation. umb.edu Copper-catalyzed reactions are particularly important for forming carbon-heteroatom bonds, such as C-O and C-N bonds. umb.edunih.gov

For instance, the Ullmann condensation, a classical copper-catalyzed reaction, can be used to form diaryl ethers or diaryl amines. These alternative metal catalysts can sometimes offer different reactivity profiles or be more cost-effective than palladium. umb.edu

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions offer a complementary approach to functionalize this compound, primarily by replacing the bromine atoms with heteroatom nucleophiles. ksu.edu.salibretexts.org In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. masterorganicchemistry.com

Conversion to Methoxy (B1213986) Derivatives via Copper-Catalyzed Methoxylation

A notable example of nucleophilic substitution is the conversion of bromophenanthrenes to their methoxy derivatives. acgpubs.org Copper(I) iodide (CuI) is an effective catalyst for the methoxylation of aryl bromides. acgpubs.orgorganic-chemistry.orgtue.nl In a study, a mixture of bromophenanthrene isomers, which was difficult to separate, was successfully converted into a separable mixture of methoxy products using a CuI-catalyzed methoxylation reaction. acgpubs.org This highlights the utility of this reaction in overcoming purification challenges and accessing specific derivatives. The reaction of this compound with sodium methoxide (B1231860) in the presence of a copper catalyst would yield 3,9-dimethoxyphenanthrene. acgpubs.org

Table 2: Synthesis of 3,9-Dimethoxyphenanthrene

| Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) | Reference |

| Mixture containing this compound | CuI, NaOMe | 3,9-Dimethoxyphenanthrene | 5 | 104-105 | acgpubs.org |

This table details the synthesis of 3,9-dimethoxyphenanthrene from a bromophenanthrene mixture, demonstrating a practical application of copper-catalyzed methoxylation.

General Heteroatom Substitutions

The bromine atoms of this compound are susceptible to substitution by a variety of heteroatom nucleophiles, which can be facilitated by transition metal catalysis. ksu.edu.saweebly.com These reactions are crucial for introducing functionalities containing oxygen, nitrogen, and sulfur.

Copper-catalyzed methods are well-established for the amination of aryl bromides, providing a route to synthesize amino-substituted phenanthrenes. nih.govnih.gov Similarly, copper can catalyze the formation of C-S bonds. The choice of ligand for the copper catalyst is often critical to achieve good yields and reaction rates, especially under mild conditions. nih.gov These general heteroatom substitution reactions significantly broaden the range of accessible phenanthrene derivatives for various applications.

Cyclization and Annulation Reactions

The formation of the phenanthrene ring system itself is a critical aspect of its chemistry. Various cyclization strategies are employed to construct this tricyclic aromatic core, often establishing the substitution pattern, including the placement of bromine atoms, either before or after the cyclization event.

One of the most classic and widely utilized methods for synthesizing phenanthrene derivatives is the Mallory reaction, an oxidative photocyclization of stilbene (B7821643) precursors. beilstein-journals.orgnih.gov This reaction proceeds via irradiation of a stilbene derivative with ultraviolet (UV) light. The process begins with the photoisomerization of the typically more stable trans-stilbene (B89595) to the reactive cis-isomer. nih.govmsu.edu The cis-isomer then undergoes a 6π-electrocyclization to form a transient trans-4a,4b-dihydrophenanthrene intermediate. organicreactions.org In the presence of an oxidizing agent, such as iodine or oxygen, this intermediate is dehydrogenated to yield the stable, aromatic phenanthrene ring system. nih.govorganicreactions.org

This method is highly effective for producing symmetrically substituted phenanthrenes. For instance, the synthesis of 3,6-dibromophenanthrene (B169145), a close isomer of the title compound, is efficiently achieved through the photocyclization of (E)-1,2-bis(4-bromophenyl)ethene (4,4′-dibromostilbene). nih.govrsc.org The reaction is typically carried out in a solvent like cyclohexane (B81311) under UV irradiation from a high-pressure mercury lamp, with iodine often used to facilitate the final oxidation step. nih.gov The versatility of the Mallory reaction allows for the preparation of phenanthrenes with a variety of substituents, as the reaction conditions are compatible with functional groups such as halogens (chloro, bromo), methoxy, and methyl groups. nih.gov

| Precursor | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| (E)-1,2-bis(4-bromophenyl)ethene | UV light (400W Hg lamp), KI, Cyclohexane, Reflux | 3,6-Dibromophenanthrene | nih.gov |

| Generic Stilbene | UV light, Iodine (I₂), O₂ | Phenanthrene | nih.govorganicreactions.org |

| Diarylethenes | UV irradiation | Functionalized Phenanthrenes | rsc.org |

Anionic cyclization represents an alternative, non-photochemical route to the phenanthrene core. This strategy is particularly useful for constructing highly functionalized or complex phenanthrene derivatives. A key transformation involves an intramolecular reaction facilitated by a strong base to form one of the crucial carbon-carbon bonds of the central ring.

For example, a practical, large-scale synthesis of 3-bromo-6-chloro-phenanthrene-9,10-dione was developed where the core transformation is an anionic cyclization to generate the phenanthrene ring. researchgate.net This is followed by a sequence of tribromination and hydrolysis to install the bromo-diketone functionality. researchgate.net Such methods often rely on the directed metalation of aromatic precursors using organolithium reagents or lithium amides, which generates a nucleophilic carbanion that can then attack an electrophilic site within the same molecule to close the ring. researchgate.net This approach offers a powerful way to control the regiochemistry of the final product, providing access to specific substitution patterns that may be difficult to achieve through other methods. researchgate.net

Oxidation and Reduction Chemistry

The chemical behavior of this compound is significantly influenced by the reactivity of its 9,10-positions, which function like an electron-rich double bond and are thus prime sites for oxidation and reduction.

The phenanthrene nucleus can be readily oxidized to form the corresponding 9,10-dione, also known as a phenanthrenequinone (B147406). wikipedia.org This transformation is a characteristic reaction of the phenanthrene scaffold. The oxidation of 3,6-dibromophenanthrene to 3,6-dibromophenanthrene-9,10-dione is a well-established procedure. umich.eduresearchgate.net

A common method involves the use of chromium trioxide (CrO₃) in glacial acetic acid. chemicalbook.comacademie-sciences.fr The phenanthrene derivative is heated in this solution, leading to the selective oxidation of the 9- and 10-positions to carbonyl groups, yielding the ortho-quinone structure. academie-sciences.fr Other oxidizing systems, such as tert-butyl hydroperoxide (TBHP) with a suitable catalyst, have also been investigated for the oxidation of phenanthrene to phenanthrenequinone. researchgate.net The resulting brominated phenanthrenequinones are valuable synthetic intermediates, serving as precursors for a variety of other functionalized derivatives, including nitrogen-containing heterocyclic systems. academie-sciences.frresearchgate.net

Selective reduction offers a pathway to modify the this compound framework in two key ways: reduction of the aromatic system or its oxidized quinone form, and reduction (removal) of the bromo substituents.

The 9,10-dione derivative, such as 3,6-dibromophenanthrene-9,10-dione, can be selectively reduced back to a diol. This is typically accomplished using reducing agents like sodium dithionite (B78146) (Na₂S₂O₄) or sodium borohydride (B1222165) (NaBH₄). umich.edu The product of this reaction is the corresponding 3,6-dibromophenanthrene-9,10-diol. acs.org

Separately, the carbon-bromine bonds can be targeted for reduction in a process known as hydrodehalogenation. This effectively replaces the bromine atoms with hydrogen. Various methods exist for the reduction of aryl halides. For instance, catalytic systems using palladium on carbon (Pd/C) in combination with a hydrogen source like tetrahydroxydiboron (B82485) and an amine can efficiently reduce aryl bromides. nih.gov Another approach involves radical hydrodehalogenation using sodium hydride (NaH) in 1,4-dioxane, a metal-free method capable of reducing aryl bromides and chlorides. nih.gov Such reactions would convert this compound into the parent phenanthrene molecule.

| Starting Material | Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 3,6-Dibromophenanthrene | Oxidation | CrO₃, Acetic Acid, Reflux | 3,6-Dibromophenanthrene-9,10-dione | chemicalbook.comacademie-sciences.fr |

| 3,6-Dibromophenanthrene-9,10-dione | Reduction | Na₂S₂O₄ or NaBH₄ | 3,6-Dibromophenanthrene-9,10-diol | umich.edu |

| 9-Bromophenanthrene (B47481) | Reduction (Hydrodebromination) | 5% Pd/C, B₂(OH)₄, 4-methylmorpholine | Phenanthrene | nih.gov |

Photo-Induced Chemical Transformations

Beyond the photocyclization used in its synthesis, the phenanthrene core and its derivatives can participate in a range of other photochemical reactions. These transformations are initiated by the absorption of light, leading to electronically excited states with unique reactivity.

A significant area of research involves the use of phenanthrenequinone derivatives in photoclick chemistry. rsc.org The light-induced [4+2] photocycloaddition between a 9,10-phenanthrenequinone (PQ) and an electron-rich alkene (ERA) is a highly efficient and selective reaction. rsc.org Bromine substitution on the phenanthrenequinone scaffold, such as in 3-bromophenanthrene-9,10-dione or 3,6-dibromophenanthrene-9,10-dione, has been explored to modulate the photochemical properties of the molecule. rsc.orgrug.nl Upon irradiation, the phenanthrenequinone is excited to a triplet state, which then reacts with the alkene to form a cycloadduct. rsc.org Thiophene substitution at the 3-position of the PQ scaffold has been shown to significantly enhance the photoreaction quantum yield. rsc.org

Other photo-induced transformations include cascade reactions where phenanthrenes are synthesized from simpler precursors under photoirradiation. For example, a method has been developed for a photoinduced arylation/cyclization cascade starting from aryl iodides and styrenes, which generates a stilbene intermediate in situ that subsequently cyclizes to the phenanthrene product. acs.org

Compound Index

| Compound Name |

|---|

| (E)-1,2-bis(4-bromophenyl)ethene |

| 1,4-dioxane |

| 3,6-Dibromophenanthrene |

| 3,6-Dibromophenanthrene-9,10-diol |

| 3,6-Dibromophenanthrene-9,10-dione |

| This compound |

| 3-Bromo-6-chloro-phenanthrene-9,10-dione |

| 3-Bromophenanthrene-9,10-dione |

| 4,4′-dibromostilbene |

| Acetic acid |

| Chromium trioxide |

| Cyclohexane |

| Iodine |

| Phenanthrene |

| Phenanthrenequinone |

| Sodium borohydride |

| Sodium dithionite |

| Sodium hydride |

| tert-Butyl hydroperoxide |

| Tetrahydroxydiboron |

Photocycloaddition Reactions, e.g., Phenanthrenequinone-Electron-Rich Alkene (PQ-ERA) Systems

While this compound itself is not a phenanthrenequinone (PQ), its derivatives, specifically this compound-9,10-dione (a PQ derivative), are pivotal in photocycloaddition reactions. The light-induced [4+2] cycloaddition between a phenanthrenequinone and an electron-rich alkene (ERA) is a notable example of a photoclick reaction, valued for its high selectivity and biocompatibility. rsc.orgresearchgate.net The reaction proceeds through the photoexcitation of the PQ derivative, leading to the formation of a triplet state that then reacts with the ERA. rsc.org

The efficiency of these PQ-ERA photoclick reactions can be significantly influenced by the substituents on the phenanthrenequinone scaffold. For instance, the presence of bromine atoms, as in 3-bromophenanthrene-9,10-dione and 3,6-dibromophenanthrene-9,10-dione, provides handles for further functionalization. rsc.orgrug.nl These brominated PQs can be transformed into more reactive species through cross-coupling reactions. A notable strategy involves the Suzuki-Miyaura cross-coupling of brominated PQs with thiophene boronic acid to yield thiophene-substituted PQs. rsc.org This structural modification has been shown to dramatically enhance the efficiency of the PQ-ERA reaction. rsc.org

The enhanced reactivity is attributed to the influence of the thiophene substituent on the excited state properties of the PQ molecule. Specifically, thiophene substitution at the 3-position of the PQ scaffold leads to a significant increase in the population of the reactive triplet state (³ππ*) upon photoexcitation. rsc.orgresearchgate.net This, in turn, results in a higher photoreaction quantum yield and faster reaction rates. rsc.orgresearchgate.net The use of certain co-solvents, such as DMSO, has been found to quench the triplet state of PQ, thereby reducing the reaction efficiency. nih.gov Conducting the reaction in DMSO-free conditions can lead to exceptionally high photoreaction quantum yields. nih.gov

Detailed studies have demonstrated the superior performance of these engineered PQ systems. For example, the reaction of a 3-thiophene substituted PQ with an enamine as the ERA can achieve photoreaction quantum yields of up to 98% and second-order rate constants as high as 1974 M⁻¹s⁻¹. rsc.org These findings underscore the importance of strategic derivatization of brominated phenanthrenes to create highly efficient photochemically reactive systems.

Table 1: Comparison of PQ-ERA Photocycloaddition Reaction Parameters

| PQ Derivative | Electron-Rich Alkene (ERA) | Observed Second-Order Rate Constant (k₂,obs) (M⁻¹s⁻¹) | Photoreaction Quantum Yield (Φp) | Reference |

| Unsubstituted PQ | PYD | 0.0028 s⁻¹ (k_obs) | - | rsc.org |

| 3-Thiophene-PQ | PYD | 0.092 s⁻¹ (k_obs) | up to 98% | rsc.org |

| Unsubstituted PQ | Enamines | up to 674 | up to 65% | rsc.org |

| 3-Thiophene-PQ | PYD | up to 1974 | up to 98% | rsc.org |

Data represents examples of observed rate constants and quantum yields under specific experimental conditions. PYD is a type of electron-rich alkene.

Engineering Triplet State Reactivity for Enhanced Photoreactions

The triplet state is a critical intermediate in many photochemical reactions involving phenanthrene derivatives. union.edu Engineering the properties of this triplet state is a key strategy for enhancing the efficiency and scope of photoreactions. The lifetime and reactivity of the triplet state can be modulated through strategic molecular design, including the introduction of specific substituents on the phenanthrene core.

In the context of PQ-ERA photoclick reactions, the reactivity of the phenanthrenequinone triplet state is paramount. rsc.orgresearchgate.net The substitution pattern on the PQ scaffold directly impacts the nature and population of the reactive triplet state. rsc.org For instance, the introduction of a thiophene group at the 3-position of the PQ core has been shown to significantly increase the population of the reactive ³ππ* triplet state upon excitation. rsc.orgresearchgate.net This enhancement is a direct result of the electronic influence of the thiophene substituent.

Transient absorption spectroscopy studies have been instrumental in elucidating the excited-state dynamics of these systems. rsc.org Such studies have confirmed that the improved reactivity of thiophene-substituted PQs is linked to a higher triplet quantum yield. rsc.org The triplet state is susceptible to quenching by molecular oxygen, and experiments conducted under deoxygenated conditions have shown higher reaction rates, further confirming the involvement of the triplet state in the reaction mechanism. rsc.org

Beyond PQ-ERA systems, the triplet state of phenanthrene derivatives is crucial in other applications, such as organic light-emitting diodes (OLEDs). In this field, materials with high triplet energies are required to act as hosts for phosphorescent emitters. osti.govnih.govscut.edu.cn Annulating a five or six-membered ring to the 9,10-positions of the phenanthrene ring can increase the triplet energy to levels suitable for blue phosphorescent OLEDs. osti.gov The triplet spin density in these modified phenanthrene structures is often localized on the core phenanthro-triazole or -imidazole moiety. osti.gov The design of molecules with specific triplet state properties is an active area of research, with the goal of developing more efficient and stable optoelectronic devices. researchgate.net

Table 2: Properties of Engineered Phenanthrene Derivatives

| Derivative | Modification | Key Triplet State Property | Application | Reference |

| 3-Thiophene-Phenanthrenequinone | Thiophene substitution at the 3-position | Increased population of reactive ³ππ* state | Enhanced PQ-ERA photoclick reactions | rsc.orgresearchgate.net |

| Phenanthro[9,10-d]triazole | Annulation of a triazole ring at the 9,10-positions | High triplet energy (e.g., 2.97 eV) | Host materials for blue phosphorescent OLEDs | osti.gov |

| Phenanthro[9,10-d]imidazole | Annulation of an imidazole (B134444) ring at the 9,10-positions | High triplet energy (e.g., 2.90 eV) | Host materials for blue phosphorescent OLEDs | osti.gov |

Applications in Advanced Materials and Supramolecular Chemistry

Building Blocks for Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The bromine atoms on the phenanthrene (B1679779) core serve as versatile handles for carbon-carbon bond-forming reactions, enabling the construction of more complex aromatic systems.

Currently, there is a lack of specific research in the available literature detailing the use of 3,9-Dibromophenanthrene as a direct precursor for the synthesis of higher-order π-extended polycyclic aromatic hydrocarbons.

The synthesis of multi-substituted phenanthrenes from brominated precursors is a well-established method. Although direct functionalization of this compound is not widely documented, the creation of a 3,9-disubstituted derivative has been demonstrated.

In one study, a mixture of phenanthrene bromide products, which was difficult to separate, was subjected to a copper(I) iodide (CuI) catalyzed methoxylation reaction. acgpubs.org This process successfully yielded a chromatographically separable mixture of methoxy (B1213986) products, including 3,9-Dimethoxyphenanthrene . The structure of this derivative was confirmed using comprehensive 2D NMR spectroscopy methods, such as HMBC and NOESY. acgpubs.org This conversion highlights a viable pathway to access functionalized 3,9-disubstituted phenanthrenes from brominated intermediates. acgpubs.org

Organic Optoelectronic Materials

Phenanthrene derivatives are of great interest to chemists due to their properties, which are relevant for materials science, including photoconductivity and electroluminescence. academie-sciences.fr

While various phenanthrene derivatives have been successfully developed as emitters in OLEDs, there is no specific information available in the search results on the use of this compound or its direct derivatives for this particular application. academie-sciences.fr

A key derivative, Phenanthrene-3,9-dicarbonitrile , has been synthesized and identified as a promising candidate for use in OLEDs. academie-sciences.fr Research has shown that this compound possesses a relatively high electron affinity, a crucial property for materials used in electron-injection and hole-blocking layers. academie-sciences.fracademie-sciences.fr

The Lowest Unoccupied Molecular Orbital (LUMO) energy level of Phenanthrene-3,9-dicarbonitrile is comparable to that of Bathocuproine (BCP), a standard material for electron-injection and hole-blocking layers in OLEDs. academie-sciences.fracademie-sciences.fr BCP functions by preventing excitons from diffusing towards the cathode and being quenched, but it is prone to crystallization, which can degrade device performance. academie-sciences.fr The properties of Phenanthrene-3,9-dicarbonitrile suggest it could be a viable alternative to materials like BCP in the fabrication of multilayer OLED devices. academie-sciences.fracademie-sciences.fr

| Property | Value/Description | Reference |

|---|---|---|

| Compound Name | Phenanthrene-3,9-dicarbonitrile | academie-sciences.fr |

| Appearance | Yellow solid | academie-sciences.fr |

| Melting Point | > 260 °C | academie-sciences.fr |

| Synthesis Yield | 84% | academie-sciences.fr |

| Potential Application | Electron-injection / Hole-blocking layer in OLEDs | academie-sciences.fracademie-sciences.fr |

The development of novel organic materials is crucial for advancing Organic Photovoltaic (OPV) technology. Various dibromophenanthrene isomers, such as 1,8- and 2,7-dibromophenanthrene, have been investigated as intermediates for synthesizing semiconducting materials for OPVs. ossila.com However, the search results lack specific studies on the application of this compound as an active component in OPV devices.

Design of Laser Dyes and Light-Emitting Diode Color Filters

The inherent fluorescence and high photostability of the phenanthrene core make its derivatives promising candidates for use in laser dyes and color filters for light-emitting diodes (LEDs). While direct applications of this compound are not extensively documented, related perylene (B46583) dyes, which are also polycyclic aromatic hydrocarbons, have been investigated as potential laser dyes due to their high fluorescence quantum yields and stability. uni-muenchen.de The development of soluble perylene derivatives has been a key focus, as low solubility in organic solvents has historically limited their application. uni-muenchen.de By attaching long alkyl chains, researchers have successfully increased solubility, enabling studies of their laser dye properties. uni-muenchen.de

Components for Organic Electronics and Photonic Devices

Dibromophenanthrene derivatives, especially 3,6-dibromo-9,10-phenanthrenedione, are valuable precursors in the synthesis of materials for organic electronics and photonics. cymitquimica.com These compounds possess interesting electronic properties that make them suitable for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). cymitquimica.comossila.com For instance, 2,7-dibromophenanthrene-9,10-dione (B38369) has been used as an intermediate in the synthesis of semiconducting small molecules, oligomers, and polymers for such devices. ossila.com In one study, an OLED device using a dibenzo[a,c]phenazine (B1222753) core, derived from a dibromophenanthrene derivative, achieved a high external quantum efficiency of 39.1%. ossila.com The bromine atoms on the phenanthrene core enhance reactivity, facilitating coupling reactions to extend the conjugated system, a key aspect in tuning the electronic and optical properties of the final materials. cymitquimica.comossila.com

Conjugated Polymers and Oligomers

The ability to form extended π-conjugated systems makes dibromophenanthrene derivatives excellent monomers for the synthesis of advanced polymers and oligomers with tailored optoelectronic properties.

Synthesis of Phenanthrene-Type Copolymers

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely employed to synthesize phenanthrene-type copolymers using dibromophenanthrene monomers. nih.govacs.org In a notable example, fluorinated phenanthrene-type copolymers were synthesized by the polycondensation of a dibromophenanthrene derivative with 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol)ester. acs.org These copolymers exhibited good solubility in common organic solvents and showed photoluminescence in both solution and thin-film form. acs.org The UV-vis absorption spectra of these copolymers in chloroform (B151607) showed π–π* transition peaks at 380 nm and 354 nm. acs.org The introduction of different comonomers allows for the tuning of the resulting polymer's properties. For instance, copolymers of fluorene (B118485) with 9,10-dicyanophenanthrene units have been synthesized and used in OLEDs, demonstrating greenish-blue emission. nih.gov One such device exhibited a maximum brightness of 9230 cd/m² and a current efficiency of 3.33 cd/A. nih.gov

| Copolymer | Comonomer | Emission Color | Max. Brightness (cd/m²) | Max. Current Efficiency (cd/A) | Reference |

| Poly-3 | Fluorinated Dibromophenanthrene | - | - | - | acs.org |

| Poly-4 | Fluorinated Dibromophenanthrene | - | - | - | acs.org |

| PFCN (2.5 mol%) | 9,10-dicyanophenanthrene | Greenish-Blue | 9230 | 3.33 | nih.gov |

| FFCN | Dicyanostilbene | Yellow-Green | - | - | nih.gov |

Incorporation into Beads-on-a-Chain (BoC) Fluorescent Oligomeric Materials